![molecular formula C11H24O3Si B13901287 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester](/img/structure/B13901287.png)
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester is a chemical compound with the molecular formula C13H28O3Si and a molecular weight of 260.45 g/mol . It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is commonly used as a protecting group in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine . The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
-
Protection of Hydroxyl Group
- Reactant: Hydroxyl-containing compound
- Reagent: TBDMS-Cl
- Base: Imidazole or triethylamine
- Solvent: DCM
- Temperature: Room temperature
-
Esterification
- Reactant: Protected hydroxyl compound
- Reagent: Ethanol
- Catalyst: Acid catalyst (e.g., sulfuric acid)
- Solvent: DCM
- Temperature: Reflux
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The TBDMS group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the TBDMS group.
Aplicaciones Científicas De Investigación
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester is used in various scientific research applications, including:
Organic Synthesis: As a protecting group for hydroxyl functionalities, it is widely used in multi-step organic synthesis to prevent unwanted reactions.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of silicon-based materials and polymers.
Biological Studies: The compound is used in the modification of biomolecules for studying biological pathways and interactions.
Mecanismo De Acción
The mechanism of action of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in further reactions . This protection is crucial in multi-step synthesis, where selective reactions are required .
Comparación Con Compuestos Similares
Similar Compounds
3-[(Trimethylsilyl)oxy]propanoic acid ethyl ester: Similar in structure but with a trimethylsilyl (TMS) group instead of a TBDMS group.
3-[(Triisopropylsilyl)oxy]propanoic acid ethyl ester: Contains a triisopropylsilyl (TIPS) group, offering different steric and electronic properties.
Uniqueness
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester is unique due to the presence of the TBDMS group, which provides greater steric hindrance and stability compared to TMS and TIPS groups . This makes it particularly useful in protecting hydroxyl groups in complex synthetic routes .
Propiedades
Fórmula molecular |
C11H24O3Si |
|---|---|
Peso molecular |
232.39 g/mol |
Nombre IUPAC |
ethyl 3-[tert-butyl(dimethyl)silyl]oxypropanoate |
InChI |
InChI=1S/C11H24O3Si/c1-7-13-10(12)8-9-14-15(5,6)11(2,3)4/h7-9H2,1-6H3 |
Clave InChI |
HUHDUGGGDFOVQX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


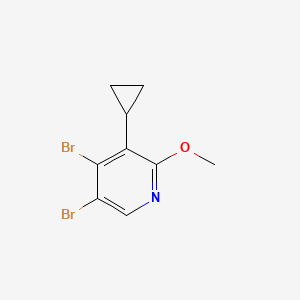
![Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate](/img/structure/B13901216.png)
![[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B13901224.png)
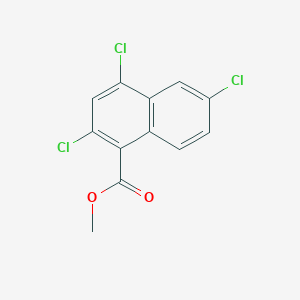
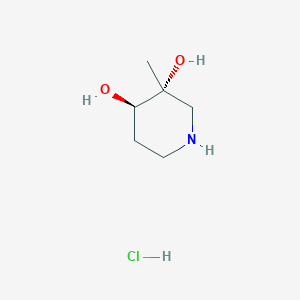
![Ethanone, 1-[6-(methylthio)-3-pyridinyl]-](/img/structure/B13901243.png)
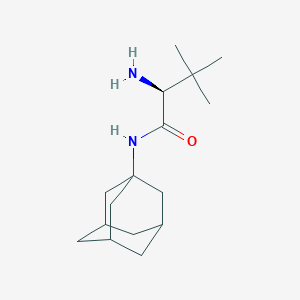
![6-[(2-azido-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13901252.png)
![1,7-Dioxaspiro[3.5]nonan-3-OL](/img/structure/B13901255.png)
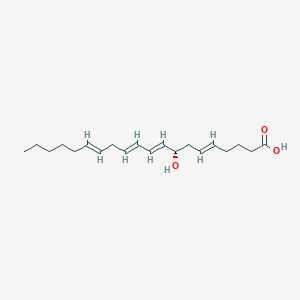
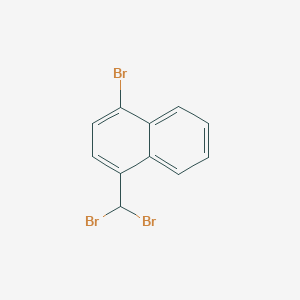
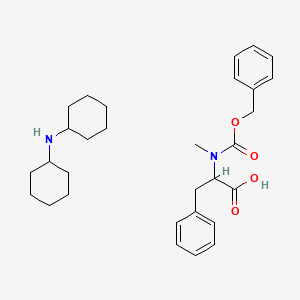

![4-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13901290.png)
